4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid
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Overview
Description
4-[4-[(1S,4S,5S)-2-azabicyclo[221]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluoromethyl and naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid typically involves multiple steps, including the formation of the azabicycloheptane core, the introduction of the phenyl and naphthalene groups, and the incorporation of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Azabicycloheptane Core: This step often involves the use of cyclopentene derivatives and palladium-catalyzed reactions to construct the bicyclic structure.
Introduction of Phenyl and Naphthalene Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and boronic acids.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts, boronic acids, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s properties can be exploited in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxamide, 4-[8-[[4-[(1S,4S)-5-(1-methylethyl)-2,5-diazabicyclo[2.2.1]hept-2-yl]phenyl]amino][1,2,4]triazolo[1,5-a]pyrazin-5-yl]-: .
5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: .
Uniqueness
The uniqueness of 4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid lies in its combination of a bicyclic core with trifluoromethyl and naphthalene groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C30H24F3NO2 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C30H24F3NO2/c31-30(32,33)24-8-5-17(6-9-24)20-7-10-26-21(11-20)12-22(29(35)36)14-28(26)19-3-1-18(2-4-19)27-15-25-13-23(27)16-34-25/h1-12,14,23,25,27,34H,13,15-16H2,(H,35,36)/t23-,25-,27-/m1/s1 |
InChI Key |
PXJXLYRJAGOTQU-DFZDUAMZSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1CN2)C3=CC=C(C=C3)C4=C5C=CC(=CC5=CC(=C4)C(=O)O)C6=CC=C(C=C6)C(F)(F)F |
Canonical SMILES |
C1C2CC(C1CN2)C3=CC=C(C=C3)C4=C5C=CC(=CC5=CC(=C4)C(=O)O)C6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
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